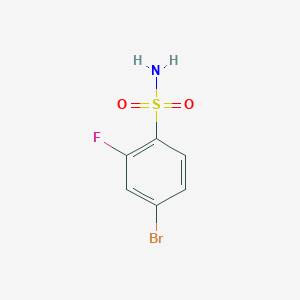

4-Bromo-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPVDHZKGQQHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381184 | |

| Record name | 4-Bromo-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214210-30-7 | |

| Record name | 4-Bromo-2-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-2-fluorobenzenesulfonamide

This guide provides an in-depth exploration of the synthesis and characterization of 4-bromo-2-fluorobenzenesulfonamide, a key intermediate in medicinal chemistry and drug development. The strategic incorporation of bromine and fluorine atoms onto the benzenesulfonamide scaffold offers unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Halogenated Benzenesulfonamides

Benzenesulfonamides are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of drugs, including diuretics, antidiabetic agents, and antibiotics. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of a fluorine atom can enhance metabolic stability and binding affinity, while a bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions. The combination of these two halogens in 4-bromo-2-fluorobenzenesulfonamide creates a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications.

Synthesis of 4-Bromo-2-fluorobenzenesulfonamide: A Two-Step Approach

The synthesis of 4-bromo-2-fluorobenzenesulfonamide is most effectively achieved through a two-step process, commencing with the chlorosulfonylation of 1-bromo-3-fluorobenzene to yield the key intermediate, 4-bromo-2-fluorobenzenesulfonyl chloride. This is followed by a nucleophilic substitution reaction with ammonia to afford the desired sulfonamide.

Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride

The foundational step in this synthesis is the electrophilic aromatic substitution on 1-bromo-3-fluorobenzene using chlorosulfonic acid. The directing effects of the fluoro and bromo substituents are crucial in achieving the desired regioselectivity. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a weaker one. The sulfonation will preferentially occur at the position para to the fluorine and ortho to the bromine, which is sterically less hindered and electronically activated by the fluorine.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagent Addition: To the flask, add 1-bromo-3-fluorobenzene (1 equivalent). Cool the flask to 0-5 °C using an ice bath.

-

Chlorosulfonylation: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the solid under vacuum to yield 4-bromo-2-fluorobenzenesulfonyl chloride.

Step 2: Synthesis of 4-Bromo-2-fluorobenzenesulfonamide

The second step involves the conversion of the synthesized sulfonyl chloride to the corresponding sulfonamide. This is a classic nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atom, displacing the chloride.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzenesulfonamide

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dioxane in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonolysis: Cool the solution to 0-5 °C in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and stir.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-bromo-2-fluorobenzenesulfonamide.[1]

Caption: Synthetic workflow for 4-Bromo-2-fluorobenzenesulfonamide.

Characterization of 4-Bromo-2-fluorobenzenesulfonamide

Thorough characterization is imperative to confirm the identity and purity of the synthesized 4-bromo-2-fluorobenzenesulfonamide. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₆H₅BrFNO₂S | Based on structure |

| Molecular Weight | 254.08 g/mol | Calculated from formula[2] |

| Appearance | White to off-white solid | Typical for sulfonamides |

| Melting Point | 140-150 °C (estimated) | Based on similar structures[3] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 4-bromo-2-fluorobenzenesulfonamide. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons: δ 7.0-8.0 ppm (complex multiplets); Amide protons (-SO₂NH₂): δ 5.0-6.0 ppm (broad singlet) |

| ¹³C NMR | Aromatic carbons: δ 110-160 ppm (signals will show C-F coupling) |

| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride. |

| Mass Spec (MS) | [M]+ and [M+2]+ peaks in a ~1:1 ratio, characteristic of a bromine-containing compound. |

| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1330 & ~1150 (S=O stretch), ~1600 (C=C aromatic stretch), ~1050 (C-F stretch), ~600 (C-Br stretch) |

Experimental Protocol: Characterization

-

Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.

-

NMR Spectroscopy:

-

Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

-

-

Mass Spectrometry:

-

Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

-

FTIR Spectroscopy:

-

Acquire an infrared spectrum of the solid sample, for instance, using a KBr pellet or an ATR accessory.[4]

-

Caption: Workflow for the characterization of 4-Bromo-2-fluorobenzenesulfonamide.

Conclusion and Future Outlook

This guide has detailed a reliable and reproducible methodology for the synthesis and characterization of 4-bromo-2-fluorobenzenesulfonamide. The protocols provided are grounded in established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The strategic placement of the bromo and fluoro substituents on the benzenesulfonamide core makes this compound a highly valuable and versatile building block for the development of new chemical entities with potential therapeutic applications. Further exploration of its reactivity in cross-coupling reactions and its incorporation into biologically active scaffolds is a promising avenue for future research.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Mata, C. I., et al. (2020). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry, 16, 2236–2244. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl. Retrieved from [Link]

-

Chemcasts. (n.d.). 4-Bromo-2,5-difluorobenzenesulfonamide (CAS 214209-98-0) Properties. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)-2-fluorobenzenesulphonamide. Retrieved from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

SpectraBase. (n.d.). 4-Bromo-2-fluorobenzonitrile - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

-

PubMed. (n.d.). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Retrieved from [Link]

-

Hidayat, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

PubChem. (n.d.). N-bromo-2-fluorobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine. Retrieved from [Link]

Sources

4-Bromo-2-fluorobenzenesulfonamide spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 4-Bromo-2-fluorobenzenesulfonamide

Abstract

4-Bromo-2-fluorobenzenesulfonamide is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceutical and agrochemical agents. Its utility in drug development hinges on the precise and unambiguous confirmation of its chemical structure. This technical guide provides a comprehensive analysis of the core spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with predicted spectral data and standardized experimental protocols, this document serves as an authoritative resource for researchers and scientists in the field of chemical synthesis and analysis. We delve into the causal relationships between the molecular structure—specifically the influence of the bromo, fluoro, and sulfonamide substituents—and the resulting spectral signatures.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern on the benzene ring of 4-Bromo-2-fluorobenzenesulfonamide dictates its electronic environment and, consequently, its interaction with various forms of electromagnetic radiation. Understanding this structure is paramount to interpreting its spectral data.

Caption: Aromatic ring atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles & Predicted Spectrum

The ¹H NMR spectrum of 4-Bromo-2-fluorobenzenesulfonamide is defined by the electronic effects of its three substituents. The sulfonamide (-SO₂NH₂) group is strongly electron-withdrawing, deshielding adjacent protons. The fluorine and bromine atoms also exert inductive electron-withdrawing effects, but their primary influence is observed through spin-spin coupling (for fluorine) and predictable deshielding.

The aromatic region will display three distinct signals corresponding to H-3, H-5, and H-6.

-

H-6: This proton is ortho to the strongly deshielding sulfonamide group, placing it furthest downfield. It will be split by H-5 (ortho coupling, J ≈ 8-9 Hz) and by the fluorine at C-2 (meta coupling, J ≈ 4-5 Hz), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the fluorine atom and will exhibit a large ortho H-F coupling (J ≈ 8-10 Hz). It is also split by H-5 (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets.

-

H-5: This proton is ortho to the bromine atom and is coupled to H-6 (ortho, J ≈ 8-9 Hz) and H-3 (meta, J ≈ 2-3 Hz). This will result in a complex multiplet, often appearing as a triplet or a doublet of doublets.

-

-NH₂ Protons: The two protons of the sulfonamide group will typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | 7.8 - 8.0 | dd | J(H6-H5) ≈ 8.5 Hz, J(H6-F2) ≈ 4.5 Hz |

| H-3 | 7.5 - 7.7 | dd | J(H3-F2) ≈ 9.0 Hz, J(H3-H5) ≈ 2.5 Hz |

| H-5 | 7.3 - 7.5 | ddd or t | J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz |

| -NH₂ | 5.0 - 6.0 (broad) | s | N/A |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-fluorobenzenesulfonamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record the spectrum at a constant temperature (e.g., 298 K). Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles & Predicted Spectrum

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are influenced by the attached substituents. A key feature will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom.

-

C-1 (ipso-SO₂NH₂): Will be downfield due to the attached electron-withdrawing group.

-

C-2 (ipso-F): Will show a very large one-bond C-F coupling (¹JCF ≈ 240-260 Hz), appearing as a doublet. This is the most characteristic signal in the spectrum.

-

C-4 (ipso-Br): The chemical shift is influenced by the "heavy atom effect," which, contrary to simple electronegativity predictions, causes upfield shielding.[1]

-

C-3, C-5, C-6: These protonated carbons will appear in the typical aromatic region (110-140 ppm) and will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | 160 - 165 | d | ¹JCF ≈ 250 Hz |

| C-1 | 135 - 140 | d | ²JCF ≈ 10 Hz |

| C-6 | 130 - 135 | d | ³JCF ≈ 5 Hz |

| C-4 | 125 - 130 | s | N/A |

| C-5 | 120 - 125 | s | N/A |

| C-3 | 115 - 120 | d | ²JCF ≈ 25 Hz |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C sensitivity (typically 20-50 mg).

-

Instrumentation: Utilize a spectrometer with a broadband probe.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Theoretical Principles & Predicted Spectrum

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of 4-Bromo-2-fluorobenzenesulfonamide will be characterized by absorptions corresponding to the sulfonamide group, the aromatic ring, and the carbon-halogen bonds.

-

N-H Stretching: The sulfonamide NH₂ group will show two distinct stretching bands in the 3400-3200 cm⁻¹ region (asymmetric and symmetric stretches).

-

S=O Stretching: The sulfonyl group exhibits two very strong and characteristic absorption bands corresponding to asymmetric (≈1350 cm⁻¹) and symmetric (≈1160 cm⁻¹) stretching.

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.[2]

-

C-F Stretching: A strong absorption band between 1100-1000 cm⁻¹ is characteristic of the C-F bond.

-

C-Br Stretching: A medium to weak absorption in the 600-500 cm⁻¹ region corresponds to the C-Br stretch.[3]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3400 - 3300 | Medium | Asymmetric N-H Stretch (-SO₂NH₂) |

| 3300 - 3200 | Medium | Symmetric N-H Stretch (-SO₂NH₂) |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1360 - 1330 | Strong | Asymmetric S=O Stretch |

| 1170 - 1150 | Strong | Symmetric S=O Stretch |

| 1100 - 1000 | Strong | C-F Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bending |

| 600 - 500 | Medium-Weak | C-Br Stretch |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Instrumentation: Use a modern FTIR spectrometer equipped with an ATR accessory.

-

Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be baseline corrected. Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Theoretical Principles & Predicted Spectrum

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The most telling feature for 4-Bromo-2-fluorobenzenesulfonamide is the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).

-

Molecular Ion (M⁺): The calculated monoisotopic mass is approximately 254.93 g/mol (for ⁷⁹Br).

-

Isotopic Pattern: A strong peak will be observed at m/z ≈ 255 (containing ⁷⁹Br) and another of nearly equal intensity at m/z ≈ 257 (containing ⁸¹Br). This doublet is a definitive indicator of a single bromine atom in the molecule.

-

Fragmentation: Common fragmentation pathways may include the loss of the sulfonamide moiety (-SO₂NH₂) or other characteristic cleavages of the aromatic ring.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Predicted Identity | Key Feature |

|---|---|---|

| ≈ 255 | [M]⁺ (with ⁷⁹Br) | Molecular Ion |

| ≈ 257 | [M+2]⁺ (with ⁸¹Br) | Isotope Peak (confirms Bromine) |

| ≈ 175/177 | [M - SO₂NH₂]⁺ | Loss of sulfonamide group |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Impact (EI) for fragmentation analysis or Electrospray Ionization (ESI) for softer ionization.

-

Acquisition: Infuse the sample into the source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Analyze the spectrum to identify the molecular ion peaks and their characteristic isotopic pattern. Propose structures for major fragment ions.

Integrated Analytical Workflow

The confirmation of 4-Bromo-2-fluorobenzenesulfonamide's structure is not based on a single technique but on the convergence of evidence from all methods.

Caption: Workflow for the comprehensive spectroscopic analysis.

Conclusion

The structural elucidation of 4-Bromo-2-fluorobenzenesulfonamide is achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the hydrogen and carbon atoms, with characteristic H-F and C-F couplings providing definitive proof of the fluorine's position. IR spectroscopy confirms the presence of key functional groups, particularly the sulfonamide and carbon-halogen bonds. Finally, mass spectrometry validates the molecular weight and unambiguously confirms the presence of a single bromine atom through its distinctive M/M+2 isotopic pattern. Together, these techniques provide a self-validating system for the unequivocal identification and characterization of the target molecule.

References

-

PubChem. 4-Bromobenzenesulfonamide. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluorobenzenesulfonamide

Introduction

4-Bromo-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern of a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzenesulfonamide core imparts specific electronic and steric properties. These characteristics can influence the molecule's biological activity, pharmacokinetic profile, and suitability as a synthetic intermediate for more complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective application. This guide provides a comprehensive overview of the core physicochemical attributes of 4-Bromo-2-fluorobenzenesulfonamide, detailed experimental protocols for their determination, and insights into the scientific rationale behind these methodologies.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of its application in research and development. While specific experimental data for 4-Bromo-2-fluorobenzenesulfonamide is not extensively available in public literature, we can predict its properties based on the well-established characteristics of structurally related benzenesulfonamides.

| Property | Predicted/Estimated Value | Scientific Rationale & Significance |

| Chemical Structure | C₆H₅BrFNO₂S | The arrangement of the bromo, fluoro, and sulfonamide groups on the benzene ring dictates the molecule's polarity, reactivity, and potential for intermolecular interactions. |

| Molecular Weight | 254.08 g/mol | The molecular weight is a fundamental property influencing diffusion rates, solubility, and is critical for stoichiometric calculations in synthesis. |

| Melting Point | 140 - 160 °C (estimated) | The melting point is a key indicator of purity. A sharp melting point range suggests a highly pure compound, while a broad range can indicate the presence of impurities. The predicted range is based on similar substituted bromofluorobenzenesulfonamides. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Solubility is a critical factor for formulation, bioavailability, and reaction conditions. The polar sulfonamide group and halogen substituents suggest some aqueous solubility, though the aromatic ring limits it. Higher solubility is expected in organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. |

| pKa (Acidity) | 8 - 10 (estimated) | The acidity of the sulfonamide proton (-SO₂NH₂) is crucial for its interaction with biological targets and influences its solubility at different pH values. The pKa is influenced by the electron-withdrawing effects of the halogen substituents. |

Predicted Spectral Characteristics

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical entity. Below are the predicted key features for the spectra of 4-Bromo-2-fluorobenzenesulfonamide.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the sulfonamide protons. The electron-withdrawing nature of the fluorine, bromine, and sulfonyl groups will generally shift the aromatic proton signals downfield (higher ppm values) compared to unsubstituted benzene (7.3 ppm).[1][2] The coupling patterns (splitting) of the aromatic protons will be complex due to ortho, meta, and para couplings, further influenced by the fluorine atom.

-

Aromatic Protons (Ar-H): Expected in the range of δ 7.0 - 8.0 ppm. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two aromatic protons will also exhibit complex splitting patterns.

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet is expected, typically in the range of δ 7.0 - 8.0 ppm, the exact position being dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Aromatic carbons typically resonate in the δ 110-160 ppm range.[1][2] The carbon atoms directly attached to the electronegative fluorine and bromine atoms will show characteristic shifts. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

IR (Infrared) Spectroscopy

The IR spectrum is valuable for identifying key functional groups. For 4-Bromo-2-fluorobenzenesulfonamide, the following characteristic absorption bands are anticipated[3][4]:

-

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary sulfonamide group.

-

S=O Stretching: Two strong absorption bands in the ranges of 1350-1310 cm⁻¹ (asymmetric) and 1170-1140 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.

-

C-F Stretching: A strong band in the 1100-1000 cm⁻¹ region.

-

C-Br Stretching: A medium to weak absorption in the 600-500 cm⁻¹ range.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be present, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] Fragmentation would likely involve the loss of SO₂ and cleavage of the C-S and C-Br bonds.[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are designed to be self-validating, emphasizing precision and reproducibility.

Melting Point Determination

Causality Behind Experimental Choices: The melting point is a sensitive measure of purity. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. Using a fresh, finely powdered sample ensures uniform heat transfer.

Protocol:

-

Sample Preparation: Finely powder a small amount of 4-Bromo-2-fluorobenzenesulfonamide using a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Equilibration and Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Replicate: Repeat the measurement with a fresh sample to ensure reproducibility.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Bromo-2-fluorobenzenesulfonamide

This guide provides an in-depth overview of 4-Bromo-2-fluorobenzenesulfonamide, a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its chemical identity, properties, synthesis, safety protocols, and applications, offering field-proven insights into its utility.

Core Identification and Chemical Properties

4-Bromo-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide. The strategic placement of the bromo and fluoro groups on the benzene ring imparts unique chemical reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Chemical and Physical Properties of 4-Bromo-2-fluorobenzenesulfonamide

| Property | Value | Source(s) |

| CAS Number | 214210-30-7 | [1][2][3][4] |

| Molecular Formula | C₆H₅BrFNO₂S | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][5] |

| IUPAC Name | 4-bromo-2-fluorobenzenesulfonamide | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 356°C at 760 mmHg | [5] |

| Density | 1.8 g/cm³ (predicted) | [5] |

| Flash Point | 169.2°C | [5] |

| InChI Key | ZCPVDHZKGQQHDS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | NS(=O)(=O)C1=CC=C(Br)C=C1F | [2] |

Synthesis and Mechanism

The primary route to synthesizing 4-Bromo-2-fluorobenzenesulfonamide involves a two-step process, starting from 1-bromo-3-fluorobenzene. The causality behind this experimental choice lies in the commercial availability of the starting material and the robust, well-established nature of sulfonation and amination reactions.

Step 1: Synthesis of 4-Bromo-2-fluorobenzenesulfonyl chloride

The initial step is the chlorosulfonation of 1-bromo-3-fluorobenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The directing effects of the bromo and fluoro substituents guide the position of the incoming electrophile.

Step 2: Amination of 4-Bromo-2-fluorobenzenesulfonyl chloride

The intermediate, 4-Bromo-2-fluorobenzenesulfonyl chloride (CAS: 216159-03-4), is then converted to the final sulfonamide.[6][7] This is achieved through a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl group.

Below is a representative workflow for the synthesis:

Sources

- 1. 4-Bromo-2-fluorobenzenesulfonamide 214210-30-7 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemwhat.com [chemwhat.com]

- 4. 214210-30-7 Cas No. | 4-Bromo-2-fluorobenzenesulfonamide | Matrix Scientific [matrixscientific.com]

- 5. echemi.com [echemi.com]

- 6. 4-溴-2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 216159-03-4|4-Bromo-2-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

solubility and stability of 4-Bromo-2-fluorobenzenesulfonamide

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-fluorobenzenesulfonamide

Abstract

4-Bromo-2-fluorobenzenesulfonamide is a key intermediate in modern medicinal chemistry and materials science, valued for its unique electronic and structural properties conferred by the bromo, fluoro, and sulfonamide moieties. Its effective use in synthesis, formulation, and manufacturing hinges on a thorough understanding of its physicochemical characteristics, particularly its solubility and stability. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and standard analytical methodologies. We present detailed protocols for determining solubility via the isothermal saturation method and for assessing chemical stability through a stability-indicating High-Performance Liquid Chromatography (HPLC) method under forced degradation conditions, as stipulated by ICH guidelines. The causality behind experimental choices is explained, and potential degradation pathways are discussed. This document serves as a critical resource for researchers, chemists, and formulation scientists, enabling informed decisions in handling, process development, and storage of this versatile compound.

Introduction

4-Bromo-2-fluorobenzenesulfonamide is a substituted aromatic sulfonamide that serves as a vital building block in the synthesis of complex organic molecules. Its utility is prominent in the development of pharmaceutical agents and functional materials.[1][2] The presence of a bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the electron-withdrawing nature of the fluorine atom and the sulfonamide group modulates the reactivity and physicochemical properties of the aromatic ring.[1][3] The sulfonamide group itself is a well-established pharmacophore known for a range of biological activities.[4][5]

A comprehensive understanding of the is paramount for its practical application. Solubility dictates the choice of solvents for reactions, purification, and formulation, directly impacting process efficiency and bioavailability in drug development.[6][7] Stability determines the compound's shelf-life, dictates necessary storage conditions, and informs potential degradation pathways that could lead to impurities.[8] This guide outlines the theoretical basis and practical methodologies for characterizing these critical attributes.

Physicochemical Properties

A summary of the core physicochemical properties of 4-Bromo-2-fluorobenzenesulfonamide is provided below. These data are essential for initial experimental design and safety assessments.

| Property | Value | Source |

| CAS Number | 351003-59-3 | [9] |

| Molecular Formula | C₆H₅BrFNO₂S | N/A |

| Molecular Weight | 254.08 g/mol | N/A |

| Appearance | White to off-white crystalline powder | General Observation |

| Melting Point | 172-176 °C | [9] |

Solubility Profile

The solubility of 4-Bromo-2-fluorobenzenesulfonamide is governed by the interplay between its polar sulfonamide group and its relatively nonpolar bromofluorophenyl ring. The sulfonamide moiety can engage in hydrogen bonding, favoring solubility in polar solvents, while the halogenated aromatic ring contributes to solubility in organic solvents of lower polarity. An empirical assessment across a range of solvents is crucial for practical applications.

Qualitative Solubility Assessment

A preliminary screening provides a rapid assessment of suitable solvents for various applications. The table below summarizes the expected qualitative solubility at ambient temperature (~25 °C), based on general principles for similar sulfonamide structures.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar; effective at solvating a wide range of compounds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, acts as a universal organic solvent. | |

| Acetone | Soluble | Good solvent for moderately polar compounds. | |

| Polar Protic | Methanol | Sparingly Soluble | Capable of hydrogen bonding, but less polar than water. |

| Ethanol | Sparingly Soluble | Lower polarity than methanol. | |

| Water | Insoluble | The large, nonpolar aromatic ring dominates, limiting aqueous solubility.[6] | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | Intermediate polarity suitable for the halogenated ring structure. |

| Ethyl Acetate | Sparingly Soluble | Moderate polarity and ester functionality can solvate the molecule. | |

| Toluene | Insoluble | Lacks the polarity to effectively solvate the sulfonamide group. | |

| Hexane | Insoluble | Highly nonpolar; incompatible with the polar sulfonamide. |

Quantitative Solubility Determination

For applications requiring precise concentration knowledge, such as formulation development, quantitative analysis is necessary. The isothermal saturation shake-flask method is the gold standard.[7] This involves creating a saturated solution at a constant temperature and subsequently measuring the concentration of the dissolved solute using an analytical technique like HPLC or UV-Vis spectrophotometry.

Experimental Protocol: Quantitative Solubility by Isothermal Saturation

Objective: To determine the precise solubility of 4-Bromo-2-fluorobenzenesulfonamide in a selected solvent (e.g., Ethanol) at 25 °C.

Materials:

-

4-Bromo-2-fluorobenzenesulfonamide

-

HPLC-grade Ethanol

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Bromo-2-fluorobenzenesulfonamide (e.g., ~50 mg) to a scintillation vial. The key is to have undissolved solid remaining after equilibration.

-

Accurately pipette a known volume of ethanol (e.g., 5.0 mL) into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature of 25 °C.

-

-

Equilibration:

-

Allow the mixture to equilibrate on the shaker for at least 24 hours to ensure the solution reaches saturation.[7] Visually confirm that excess solid remains.

-

-

Sample Collection and Preparation:

-

Let the vial stand undisturbed in the temperature bath for 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

-

Perform a precise serial dilution of the filtered supernatant with ethanol to bring the concentration within the linear range of the analytical method.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of the compound in ethanol with a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of at least five calibration standards through serial dilution.

-

-

Analytical Measurement (HPLC):

-

Analyze the prepared standards and the diluted sample solution by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility of the compound in ethanol at 25 °C, typically expressed in mg/mL or mol/L.[7]

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide (EVT-4735909) [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

Introduction: The Significance of Substituted Benzenesulfonamides

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-2-fluorobenzenesulfonamide

This guide provides a comprehensive technical overview for the determination and analysis of the single-crystal X-ray structure of 4-bromo-2-fluorobenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the scientific rationale behind the analytical choices, ensuring a robust and reproducible structural investigation.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The specific placement of substituents on the phenyl ring profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile. The title compound, 4-bromo-2-fluorobenzenesulfonamide, incorporates a bromine atom, known to participate in halogen bonding, and a fluorine atom, which can alter metabolic stability and binding affinity.[3][4] A thorough understanding of its three-dimensional structure and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics.

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of 4-bromo-2-fluorobenzenesulfonamide is readily achievable through a nucleophilic substitution reaction. The commercially available precursor, 4-bromo-2-fluorobenzenesulfonyl chloride, serves as the ideal starting material.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Ammonolysis: Cool the solution to 0 °C in an ice bath. Bubble ammonia gas through the solution or add aqueous ammonia (a slight excess) dropwise with vigorous stirring. The use of a base is crucial to neutralize the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-bromo-2-fluorobenzenesulfonamide by recrystallization or column chromatography to obtain the final product with high purity.

Experimental Protocol: Single Crystal Growth

The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality, single crystals.[5] Slow evaporation is a reliable method for this purpose.

-

Solvent Selection: Screen various solvents and solvent systems to find one in which the compound has moderate solubility. Ethanol, methanol, or ethyl acetate are good starting points.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

-

Slow Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Monitor the vial over several days for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them for analysis.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6]

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[5]

-

Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: Integrate the raw diffraction images and perform corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be located in the difference Fourier map and refined isotropically.

A hypothetical workflow for the single-crystal X-ray diffraction process is depicted below.

Caption: Workflow for single-crystal X-ray diffraction.

Crystallographic Data Summary

While a specific structure for 4-bromo-2-fluorobenzenesulfonamide is not publicly available, the data for the closely related 4-bromo-N-(4-fluorophenyl)benzenesulfonamide provides a valuable reference.[7][8]

| Parameter | Value for 4-bromo-N-(4-fluorophenyl)benzenesulfonamide[8] |

| Chemical Formula | C₁₂H₉BrFNO₂S |

| Formula Weight | 330.17 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 19.7608 (6) |

| b (Å) | 12.4156 (4) |

| c (Å) | 5.0776 (2) |

| V (ų) | 1245.75 (7) |

| Z | 4 |

| R-factor | Typically < 0.05 for a well-refined structure |

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined by partitioning the crystal electron density into molecular regions.

Protocol for Hirshfeld Surface Analysis

-

Input: A crystallographic information file (CIF) is required.

-

Software: Use software such as CrystalExplorer.

-

Surface Generation: Generate the Hirshfeld surface by mapping properties like dₙₒᵣₘ, shape index, and curvedness.

-

2D Fingerprint Plots: Decompose the Hirshfeld surface into 2D fingerprint plots, which summarize the intermolecular contacts and their relative contributions.

The dₙₒᵣₘ surface highlights regions of close intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

For 4-bromo-2-fluorobenzenesulfonamide, the key expected interactions would be:

-

N-H···O Hydrogen Bonds: The sulfonamide group provides a classic hydrogen bond donor (N-H) and acceptor (S=O), likely forming chains or dimers.

-

C-H···O/F/Br Interactions: Weaker hydrogen bonds involving aromatic C-H groups.

-

Halogen Bonding: The bromine atom can act as a Lewis acidic region, potentially interacting with electronegative atoms like oxygen or fluorine.

-

π-π Stacking: Interactions between the aromatic rings.

The logical relationship of intermolecular interactions is illustrated in the following diagram.

Caption: Expected intermolecular interactions.

Computational Modeling: A Theoretical Complement

Density Functional Theory (DFT) calculations provide a theoretical framework to complement experimental data.

Protocol for DFT Calculations

-

Software: Use a quantum chemistry package like Gaussian or ORCA.

-

Methodology: Employ a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Geometry Optimization: Optimize the molecular geometry, starting from the crystallographic coordinates, to find the gas-phase minimum energy conformation.

-

Frequency Calculations: Perform frequency calculations to confirm the optimized structure is a true minimum and to predict the vibrational (IR/Raman) spectra.

-

Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface to identify electrophilic and nucleophilic regions, which helps in predicting sites for intermolecular interactions.

The MEP surface for a sulfonamide typically shows a negative potential (red/yellow) around the oxygen atoms and a positive potential (blue) around the amide proton, consistent with their roles as hydrogen bond acceptors and donors, respectively.

Conclusion: A Multi-faceted Approach to Structural Understanding

The comprehensive analysis of 4-bromo-2-fluorobenzenesulfonamide's crystal structure requires a synergistic approach, combining synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling. This in-depth guide provides the necessary protocols and theoretical underpinnings for researchers to elucidate not just the molecular structure but also the nuanced intermolecular interactions that govern its solid-state packing. This knowledge is critical for understanding its physicochemical properties and for its rational application in drug discovery and materials science.

References

-

Rodrigues, V. Z., Suchetan, P. A., Saritha, L., Lokanath, N. K., & Naveen, S. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 1, x161256. [Link]

-

CrystalExplorer. The Hirshfeld Surface. [Link]

-

Asif, M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707. [Link]

-

Tawfeek, H. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7484. [Link]

-

Thakuria, R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735-1753. [Link]

-

Clegg, W., et al. (2019). Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. [Link]

-

CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

-

Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 497-511. [Link]

-

Vibha, K., & Prachalith, N. C. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. SSRN Electronic Journal. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

Mattern, D. L. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

S. Jayaprakash, et al. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. World News of Natural Sciences, 13, 101-112. [Link]

-

DB Infotech. (2023, February 4). How to Create Hirshfeld Surface Using Crystal Explorer [Video]. YouTube. [Link]

-

Gul, H., et al. (2023). A review on ‘sulfonamides’: their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society, 20(1), 1-28. [Link]

-

Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData, 1, x161256. [Link]

-

Chang, Y., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 11(10), nwae331. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]

Sources

- 1. N-bromo-2-fluorobenzenesulfonamide | C6H5BrFNO2S | CID 150283936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 3. Buy 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide (EVT-4735909) [evitachem.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 4-Bromo-2-fluorobenzenesulfonamide: A Technical Guide for Drug Discovery and Molecular Engineering

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Bromo-2-fluorobenzenesulfonamide. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methodologies for the rational design of novel therapeutics and functional materials. By integrating theoretical principles with practical computational workflows, this document serves as a self-contained resource for understanding and predicting the behavior of this and similar halogenated sulfonamide scaffolds.

Section 1: Strategic Importance of 4-Bromo-2-fluorobenzenesulfonamide and the Role of Quantum Chemistry

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in key interactions with biological targets. The introduction of halogen substituents, such as bromine and fluorine, offers a powerful strategy for modulating the physicochemical and pharmacokinetic properties of these molecules. Specifically, the presence of a bromine atom can facilitate halogen bonding, a significant noncovalent interaction in drug-receptor binding, while the highly electronegative fluorine atom can influence molecular conformation, metabolic stability, and binding affinity.[3]

4-Bromo-2-fluorobenzenesulfonamide (CAS 214210-30-7) represents a prototypical scaffold for exploring the interplay of these structural features.[4] Quantum chemical calculations provide an indispensable toolkit for dissecting the intricate electronic and structural landscape of this molecule. Through the lens of computational chemistry, we can predict a range of molecular properties that are often challenging or time-consuming to determine experimentally. These include:

-

Molecular Geometry and Conformational Analysis: Identifying the most stable three-dimensional arrangement of the atoms.

-

Electronic Properties: Mapping the distribution of electrons to understand reactivity and intermolecular interactions.

-

Spectroscopic Signatures: Predicting vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) to aid in experimental characterization.

-

Reactivity Descriptors: Quantifying the molecule's susceptibility to nucleophilic and electrophilic attack.

This guide will delineate the theoretical underpinnings and practical execution of these calculations, empowering researchers to generate actionable insights for their specific applications.

Section 2: Theoretical Framework and Computational Methodology

The foundation of our investigation lies in Density Functional Theory (DFT), a robust and widely used quantum chemical method that balances computational cost with accuracy.[1] DFT approximates the many-electron Schrödinger equation by expressing the system's energy as a functional of the electron density.

Selection of Functional and Basis Set: A Justification

The choice of the exchange-correlation functional and the basis set is paramount for obtaining reliable results. For halogenated organic compounds, it is crucial to select a methodology that can accurately describe electron correlation and the diffuse nature of electron clouds around the halogen atoms.

-

Functional: We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has a proven track record of providing excellent descriptions of molecular geometries and electronic properties for a broad range of organic molecules.[2]

-

Basis Set: The 6-311++G(d,p) basis set will be utilized. This is a triple-zeta basis set that offers a high degree of flexibility in describing the spatial distribution of electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately modeling non-covalent interactions and the electron distribution far from the nuclei. The (d,p) specifies the addition of polarization functions on heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals), allowing for a more anisotropic and realistic description of the electron density.

Computational Workflow

The following workflow outlines the sequential steps for a comprehensive quantum chemical analysis of 4-Bromo-2-fluorobenzenesulfonamide.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to the Commercial Sourcing and Application of 4-Bromo-2-fluorobenzenesulfonamide for Advanced Research

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, progress is often dictated by the availability and intelligent application of versatile chemical building blocks. 4-Bromo-2-fluorobenzenesulfonamide is one such intermediate, embodying a strategic combination of functional groups that offer chemists a powerful tool for molecular design. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The ortho-fluorine substituent can significantly modulate the electronic properties and metabolic stability of derivative compounds, a crucial consideration in pharmaceutical development.[2] Finally, the sulfonamide moiety is a well-established pharmacophore, known for its role in a multitude of therapeutic agents.[3]

This guide serves as a comprehensive technical resource for researchers, chemists, and procurement specialists. It moves beyond a simple catalog listing to provide an in-depth analysis of the commercial availability of 4-Bromo-2-fluorobenzenesulfonamide, practical guidance on its synthesis and quality control, key safety protocols, and its potential applications in pioneering research fields.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective use. 4-Bromo-2-fluorobenzenesulfonamide is a substituted aromatic compound whose structure is primed for further chemical modification.

| Property | Data | Source |

| Chemical Name | 4-Bromo-2-fluorobenzenesulfonamide | - |

| CAS Number | 214210-30-7 | [4] |

| Molecular Formula | C₆H₅BrFNO₂S | - |

| Molecular Weight | 254.08 g/mol | - |

| Appearance | Typically an off-white to pale solid | General |

| Key Structural Features | Aryl Bromide, Aryl Fluoride, Sulfonamide | - |

Commercial Availability and Procurement Strategy

While not as ubiquitous as common starting materials, research-grade 4-Bromo-2-fluorobenzenesulfonamide is available from specialized chemical suppliers. However, a more common procurement route for many researchers is the acquisition of its immediate precursor, 4-bromo-2-fluorobenzenesulfonyl chloride, which can be readily converted to the desired sulfonamide.

Expert Insight: The commercial availability of a specific chemical intermediate is often a reflection of its position in the broader synthetic landscape. As a functionalized building block rather than a final product, 4-Bromo-2-fluorobenzenesulfonamide is typically stocked by suppliers focused on providing diverse chemical scaffolds to the research and development sector. When planning experiments, it is crucial to contact suppliers directly to verify stock levels and lead times, as these can fluctuate.

| Compound | Supplier(s) | CAS Number | Typical Purity | Notes |

| 4-Bromo-2-fluorobenzenesulfonamide | BLD Pharm | 214210-30-7 | ≥97% | Direct source for the target compound.[4] |

| 4-Bromo-2-fluorobenzenesulfonyl chloride | Fisher Scientific, Thermo Scientific Chemicals | 216159-03-4 | ≥98% | The key precursor for in-house synthesis of the title compound. Often more readily available than the final sulfonamide.[5][6] |

Synthesis and Quality Control Workflows

For laboratories that require flexibility or larger quantities, the synthesis of 4-Bromo-2-fluorobenzenesulfonamide from its corresponding sulfonyl chloride is a straightforward and reliable procedure. This approach provides greater control over the purity and final form of the material.

Experimental Protocol: Synthesis via Ammonolysis

This protocol describes the conversion of 4-bromo-2-fluorobenzenesulfonyl chloride to 4-Bromo-2-fluorobenzenesulfonamide.

Causality: The chosen methodology employs aqueous ammonia for the nucleophilic substitution on the sulfonyl chloride. This is an efficient, cost-effective method. The use of an organic co-solvent like tetrahydrofuran (THF) is to ensure the solubility of the organic starting material, facilitating a homogenous reaction environment. The acidic workup neutralizes excess ammonia and the basic wash removes any unreacted acidic impurities, ensuring a high-purity final product.

Materials:

-

4-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq)

-

Aqueous Ammonia (28-30%, ~10 eq)

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

-

Dissolve 4-bromo-2-fluorobenzenesulfonyl chloride in THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add the aqueous ammonia solution dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Add Ethyl Acetate (EtOAc) to the remaining aqueous residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 4-Bromo-2-fluorobenzenesulfonamide.

Caption: Workflow for the synthesis and purification of 4-Bromo-2-fluorobenzenesulfonamide.

Analytical Quality Control (QC)

Rigorous analytical characterization is non-negotiable to ensure the identity and purity of the compound, which is critical for reproducible research.

Expert Insight: Each analytical technique provides a unique piece of the structural puzzle. ¹⁹F NMR is particularly important for fluorinated compounds, providing a clean spectrum to confirm the presence and environment of the fluorine atom. For mass spectrometry, observing the characteristic M, M+2 isotopic pattern at a ~1:1 ratio is a definitive confirmation of the presence of a single bromine atom.[7]

Key QC Techniques:

-

¹H and ¹³C NMR: To confirm the overall chemical structure and proton/carbon environments.

-

¹⁹F NMR: To verify the presence and chemical shift of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight and the bromine isotopic pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental formula.

-

HPLC: To determine the purity of the final compound, typically aiming for >98% for research applications. It's important to be aware of potential analytical interferences from complex matrices.[8]

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the N-H and S=O stretches of the sulfonamide.

Caption: A comprehensive analytical workflow for quality control verification.

Applications in Research and Development

While specific applications of 4-Bromo-2-fluorobenzenesulfonamide itself are emerging, its true value lies in its potential as a versatile starting material. The strategic placement of its functional groups makes it an ideal scaffold for generating libraries of novel compounds, particularly in medicinal chemistry.

-

Medicinal Chemistry: The compound is a prime candidate for the synthesis of kinase inhibitors, where the sulfonamide can act as a hinge-binding element. The aryl bromide allows for diversification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore the target's binding pocket.[1] Related fluorinated bromo-aromatics are crucial intermediates in the synthesis of anticancer agents like PARP-1 inhibitors.[9]

-

Materials Science: The rigid, functionalized aromatic core is suitable for building blocks in the synthesis of organic light-emitting diode (OLED) materials and other advanced polymers where precise electronic tuning is required.[1]

-

Agrochemicals: The structural motifs present are common in modern pesticides and herbicides. This compound can serve as a starting point for the discovery of new agrochemicals.[1]

Caption: Potential synthetic pathways from 4-Bromo-2-fluorobenzenesulfonamide.

Safety, Handling, and Storage

Proper chemical hygiene and safety protocols are paramount when working with any research chemical. The information below is a summary based on data for closely related compounds and precursors; users must consult the specific Safety Data Sheet (SDS) provided by their supplier before use.[10]

| Hazard Category | Guidance and Precautionary Statements |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11][12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles conforming to EN166 (EU) or NIOSH (US), and a laboratory coat.[13][14] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Minimize dust generation and accumulation. Keep away from incompatible materials.[15][16] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[14][15] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a POISON CENTER or doctor if you feel unwell. Inhalation: Move person to fresh air. Seek medical attention if symptoms persist.[14] |

References

-

N-(4-Bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide | 314766-37-5. AOBChem USA. [Link]

-

Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. [Link]

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. WorldOfChemicals. [Link]

-

What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Chemsumer. [Link]

-

4-Bromo-2-fluorobenzyl Bromide: A Cornerstone in Pharmaceutical Synthesis. WorldOfChemicals. [Link]

-

(PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. [Link]

-

The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. WorldOfChemicals. [Link]

-

4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696. PubChem. [Link]

-

4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. PubMed. [Link]

-

Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices. PubMed. [Link]

-

4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 1208075-54-0|4,5-Dibromo-2-fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. Matrix Scientific 4-BROMO-2-FLUOROBENZENESULF-5G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

- 11. 4-BROMO-2-FLUORO-N-METHYLBENZENESULFONAMIDE | 749928-85-6 [sigmaaldrich.com]

- 12. aobchem.com [aobchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to 4-Bromo-2-fluorobenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Bromo-2-fluorobenzenesulfonamide, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its applications in the development of novel therapeutics, supported by peer-reviewed literature and patent filings.

Core Molecular Attributes of 4-Bromo-2-fluorobenzenesulfonamide

4-Bromo-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide. The presence of bromine and fluorine atoms, along with the sulfonamide functional group, imparts unique chemical reactivity and makes it a valuable intermediate for introducing these moieties into more complex molecules. The strategic placement of these functional groups allows for regioselective reactions, a critical aspect in the synthesis of targeted drug candidates.

Table 1: Physicochemical Properties of 4-Bromo-2-fluorobenzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO₂S | [1][2] |

| Molecular Weight | 254.08 g/mol | [1][2] |

| CAS Number | 214210-30-7 | |

| Appearance | Solid | [3] |

| Melting Point | 128-130 °C | [3] |

| Boiling Point | 356°C at 760 mmHg | |

| Density | 1.8 g/cm³ |

Synthesis of 4-Bromo-2-fluorobenzenesulfonamide: A Validated Protocol

The synthesis of 4-Bromo-2-fluorobenzenesulfonamide is typically achieved from the corresponding aniline, 4-bromo-2-fluoroaniline, via a Sandmeyer-type reaction. This process involves the formation of a diazonium salt, followed by sulfonyl chloride formation and subsequent amination. The following protocol is adapted from a documented synthetic procedure.[2][3]

Experimental Protocol

Step 1: Diazotization of 4-Bromo-2-fluoroaniline

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-2-fluoroaniline (8 g, 0.0421 mol) in a mixture of glacial acetic acid (70 mL) and fuming hydrochloric acid (35 mL, 37%).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (6.6 g in 20 mL of water) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sulfonylation

-

In a separate 500 mL flask, prepare a solution of sulfur dioxide in glacial acetic acid (70 mL) by bubbling SO₂ gas through the solvent for 30 minutes.

-

Add a solution of copper(II) chloride (4.4 g in 10 mL of water) to the sulfur dioxide solution.

-

Slowly add the previously prepared diazonium salt solution to the copper(II) chloride/sulfur dioxide mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture onto ice and extract the resulting 4-bromo-2-fluorobenzenesulfonyl chloride with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.